1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the pyrazole ring, which is further modified by an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Scientific Research Applications
1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties
Mechanism of Action
Target of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can act as an antagonist/inverse agonist at h3 receptors . This means that they can bind to these receptors and either block their activity or cause an effect opposite to that which would usually be expected.
Biochemical Pathways
It is known that the antagonistic/inverse agonistic activity at h3 receptors can increase histamine synthesis and release . This can lead to increased communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
It is known that the increased histamine synthesis and release caused by the antagonistic/inverse agonistic activity at h3 receptors can lead to increased communication to neurons in brain regions important for sleep and wakefulness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of substituted phenylhydrazine with α, β-unsaturated aldehydes or ketones. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and simple operation . The reaction conditions usually involve mild temperatures and the absence of metal catalysts, making the process environmentally friendly.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of 1-(4-chlorophenyl)-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazole derivatives.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-1H-pyrazol-3-amine hydrochloride
- 1-(4-bromophenyl)-1H-pyrazol-3-amine hydrochloride
- 1-(4-fluorophenyl)-1H-pyrazol-3-amine hydrochloride
Uniqueness: 1-(4-chlorophenyl)-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different substituents .
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13;/h1-6H,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWAUAOTMHJJTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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